![molecular formula C19H19NO6 B5325610 5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate
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Overview
Description
5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate, also known as EPPDA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate has potential applications in various scientific research fields such as materials science, organic electronics, and biomedicine. In materials science, this compound has been used as a building block for the synthesis of porous organic frameworks. In organic electronics, this compound has been used as a hole-transport material in organic solar cells. In biomedicine, this compound has been investigated for its potential as a drug delivery system.
Mechanism of Action
The mechanism of action of 5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate is not fully understood. However, it is believed that this compound can form hydrogen bonds with other molecules, which can alter their properties. In addition, this compound can undergo hydrolysis, which can release the parent amine and acid.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can be biocompatible and non-toxic to cells. In addition, this compound has been investigated for its potential as a fluorescent probe for imaging biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate in lab experiments is its ease of synthesis. In addition, this compound can be readily functionalized to modify its properties. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate. One potential direction is the investigation of this compound as a building block for the synthesis of new materials with unique properties. Another direction is the development of this compound-based drug delivery systems for targeted drug delivery. In addition, the use of this compound as a fluorescent probe for imaging biological systems could be further explored.
Synthesis Methods
The synthesis of 5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate involves the reaction of 2-ethoxyaniline with 1,3-bis(bromomethyl)benzene followed by acetylation with acetic anhydride. The resulting product is a white powder that is soluble in organic solvents.
properties
IUPAC Name |
[3-acetyloxy-5-[(2-ethoxyphenyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-4-24-18-8-6-5-7-17(18)20-19(23)14-9-15(25-12(2)21)11-16(10-14)26-13(3)22/h5-11H,4H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEDKRIWTMZKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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